molecular formula C2H5As B3344054 Ethylarsine CAS No. 593-59-9

Ethylarsine

Cat. No.: B3344054
CAS No.: 593-59-9
M. Wt: 103.98 g/mol
InChI Key: KQTKYCXEDDECIZ-UHFFFAOYSA-N
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Description

Ethylarsine, also known as ethylarsane, is an organoarsenic compound with the chemical formula C2H7As. It is a colorless, flammable liquid with a garlic-like odor. This compound is primarily used in the semiconductor industry and in chemical research. It is known for its toxicity and must be handled with care.

Preparation Methods

Ethylarsine can be synthesized through several methods. One common method involves the reaction of ethyl iodide with sodium arsenide. The reaction is carried out in an inert atmosphere to prevent oxidation. Another method involves the reduction of this compound oxide with hydrogen in the presence of a catalyst. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the purity of the final product.

Chemical Reactions Analysis

Ethylarsine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: this compound oxide can be reduced back to this compound using hydrogen gas in the presence of a catalyst.

    Substitution: this compound can undergo substitution reactions with halogens to form this compound halides. For example, reacting this compound with chlorine gas produces this compound chloride.

Common reagents used in these reactions include hydrogen peroxide, nitric acid, hydrogen gas, and chlorine gas. The major products formed from these reactions include this compound oxide and this compound halides.

Scientific Research Applications

Ethylarsine has several scientific research applications:

    Chemistry: this compound is used as a precursor in the synthesis of other organoarsenic compounds. It is also used in the study of reaction mechanisms involving arsenic compounds.

    Biology: this compound is used in biological research to study the effects of arsenic compounds on living organisms. It is also used in the development of arsenic-based drugs.

    Medicine: this compound is used in the development of arsenic-based chemotherapeutic agents. It is also used in the study of arsenic poisoning and its treatment.

    Industry: this compound is used in the semiconductor industry as a dopant for the production of gallium arsenide semiconductors. It is also used in the production of other electronic components.

Mechanism of Action

The mechanism of action of ethylarsine involves its interaction with cellular components, particularly proteins and enzymes. This compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This can disrupt cellular processes and lead to cell death. This compound can also generate reactive oxygen species, which can cause oxidative damage to cellular components.

Comparison with Similar Compounds

Ethylarsine is similar to other organoarsenic compounds such as mthis compound and dimthis compound. this compound is unique in its chemical structure and reactivity. Unlike mthis compound, which has a single methyl group attached to the arsenic atom, this compound has an ethyl group attached to the arsenic atom. This difference in structure leads to differences in reactivity and toxicity. This compound is also more reactive than dimthis compound, which has two methyl groups attached to the arsenic atom.

Similar compounds include:

  • Mthis compound (CH3AsH2)
  • Dimthis compound ((CH3)2AsH)
  • Trimthis compound ((CH3)3As)

These compounds share similar chemical properties but differ in their reactivity and applications.

Properties

InChI

InChI=1S/C2H5As/c1-2-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTKYCXEDDECIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[As]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5As
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208031, DTXSID40870648
Record name Arsine, ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylarsane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-59-9
Record name Arsine, ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsine, ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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